Cas no 701258-20-0 (N,N-Dimethyl 5-bromo-2-chlorobenzamide)

N,N-Dimethyl 5-bromo-2-chlorobenzamide is a halogenated benzamide derivative with applications in organic synthesis and pharmaceutical research. The compound features a bromo and chloro substitution on the benzene ring, enhancing its reactivity in cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The dimethylamide moiety improves solubility in common organic solvents, facilitating further functionalization. This intermediate is valued for its stability and versatility in constructing complex heterocyclic frameworks or bioactive molecules. Its well-defined structure and high purity make it suitable for precise synthetic applications, particularly in medicinal chemistry for developing targeted compounds. Proper handling and storage under inert conditions are recommended to maintain integrity.
N,N-Dimethyl 5-bromo-2-chlorobenzamide structure
701258-20-0 structure
Product Name:N,N-Dimethyl 5-bromo-2-chlorobenzamide
CAS No:701258-20-0
MF:C9H9BrClNO
MW:262.53086066246
CID:857404
PubChem ID:2204306
Update Time:2025-11-01

N,N-Dimethyl 5-bromo-2-chlorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N,N-DIMETHYL 5-BROMO-2-CHLOROBENZAMIDE
    • 5-Bromo-2-chloro-N,N-dimethylbenzamide
    • DTXSID70366988
    • BDB25820
    • AKOS003333662
    • CS-0455057
    • 701258-20-0
    • MFCD04219929
    • AB00487803-08
    • CHEMBL1451281
    • HMS2392E19
    • SMR000143535
    • NCGC00293891-01
    • SR-01000274800
    • HMS1594E07
    • BS-24435
    • MLS000536888
    • SR-01000274800-1
    • N,N-dimethyl5-bromo-2-chlorobenzamide
    • DB-361232
    • STK225893
    • N,N-Dimethyl 5-bromo-2-chlorobenzamide
    • Inchi: 1S/C9H9BrClNO/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3
    • InChI Key: NUCDBHWIROOWTR-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1)C(N(C)C)=O)Cl

Computed Properties

  • Exact Mass: 260.95600
  • Monoisotopic Mass: 260.95560g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31000
  • LogP: 2.80430

N,N-Dimethyl 5-bromo-2-chlorobenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N,N-Dimethyl 5-bromo-2-chlorobenzamide Suppliers

Amadis Chemical Company Limited
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(CAS:701258-20-0)N,N-Dimethyl 5-bromo-2-chlorobenzamide
Order Number:A866675
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:00
Price ($):550.0
Email:sales@amadischem.com

Additional information on N,N-Dimethyl 5-bromo-2-chlorobenzamide

Professional Introduction to N,N-Dimethyl 5-bromo-2-chlorobenzamide (CAS No. 701258-20-0)

N,N-Dimethyl 5-bromo-2-chlorobenzamide, with the chemical formula C8H8BrClNO, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its unique structural features, which include both bromine and chlorine substituents on a benzamide backbone. The presence of these halogen atoms makes it a valuable intermediate in the development of various biologically active molecules.

The N,N-Dimethyl 5-bromo-2-chlorobenzamide structure provides a versatile platform for further functionalization, enabling chemists to explore diverse chemical transformations. Its molecular architecture is particularly interesting due to the combined effects of the electron-withdrawing nature of the amide group and the electron-donating influence of the dimethylamino substituent. This balance contributes to its reactivity in various synthetic pathways, making it a preferred choice for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been growing interest in halogenated benzamides as pharmacophores in drug discovery. The 5-bromo-2-chlorobenzamide moiety has been extensively studied for its potential in modulating biological targets such as kinases and transcription factors. For instance, derivatives of this scaffold have shown promise in inhibiting cancer-related pathways by interfering with key signaling molecules. The bromine and chlorine atoms not only enhance the lipophilicity of the compound but also serve as handles for further chemical modifications, allowing for the optimization of pharmacokinetic properties.

One of the most compelling aspects of N,N-Dimethyl 5-bromo-2-chlorobenzamide is its role in synthesizing small-molecule inhibitors for therapeutic applications. Researchers have leveraged its structural framework to design molecules that exhibit potent activity against various diseases. For example, studies have demonstrated that compounds derived from this scaffold can selectively inhibit tyrosine kinases, which are overexpressed in many cancers. The ability to fine-tune the electronic and steric properties of these derivatives has led to the identification of lead compounds with improved efficacy and reduced toxicity.

The synthesis of N,N-Dimethyl 5-bromo-2-chlorobenzamide typically involves multi-step organic reactions, starting from commercially available aromatic precursors. The introduction of bromine and chlorine atoms is often achieved through halogenation reactions, which can be carried out under controlled conditions to ensure high selectivity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to construct the benzamide core with high efficiency. These synthetic strategies highlight the compound's importance as a building block in modern drug development.

Recent advancements in computational chemistry have further enhanced our understanding of how N,N-Dimethyl 5-bromo-2-chlorobenzamide interacts with biological targets. Molecular docking studies have revealed that this compound can bind tightly to specific pockets on enzymes and receptors, thereby modulating their activity. These insights have guided the design of next-generation inhibitors with improved binding affinities and selectivity profiles. Additionally, virtual screening methods have been used to identify novel derivatives of this scaffold that may exhibit enhanced therapeutic potential.

The pharmaceutical industry has recognized the value of N,N-Dimethyl 5-bromo-2-chlorobenzamide as a key intermediate in drug discovery programs. Its versatility and reactivity make it an indispensable tool for medicinal chemists working on diverse therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. As research continues to uncover new biological functions for halogenated benzamides, the demand for high-quality starting materials like this compound is expected to grow.

In conclusion, N,N-Dimethyl 5-bromo-2-chlorobenzamide (CAS No. 701258-20-0) represents a critical component in modern pharmaceutical chemistry. Its unique structural features and synthetic utility have positioned it as a cornerstone in the development of novel therapeutic agents. By leveraging its reactivity and functionalization potential, researchers continue to push the boundaries of drug discovery, paving the way for innovative treatments against various diseases.

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Amadis Chemical Company Limited
(CAS:701258-20-0)N,N-Dimethyl 5-bromo-2-chlorobenzamide
A866675
Purity:99%
Quantity:100g
Price ($):550.0
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